2-{Octahydrocyclopenta[c]pyrrol-2-yl}-[1,3]thiazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Octahydrocyclopenta[c]pyrrol-2-yl}-[1,3]thiazolo[4,5-c]pyridine is a complex organic compound that features a unique fusion of cyclopentane, pyrrole, thiazole, and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}-[1,3]thiazolo[4,5-c]pyridine typically involves multi-step organic reactions. The starting materials often include cyclopentane derivatives and pyrrole derivatives, which undergo cyclization and condensation reactions to form the desired fused ring system. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the thiazole and pyridine rings.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{Octahydrocyclopenta[c]pyrrol-2-yl}-[1,3]thiazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium catalyst
Substituents: Halogens, alkyl groups, and other nucleophiles or electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}-[1,3]thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pentalene, 1,2,3,3a,4,6a-hexahydro-: Another fused ring system with potential biological activity.
cis-2-benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one: A compound with a similar cyclopentane and pyrrole fusion.
Uniqueness
2-{Octahydrocyclopenta[c]pyrrol-2-yl}-[1,3]thiazolo[4,5-c]pyridine is unique due to its specific combination of cyclopentane, pyrrole, thiazole, and pyridine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-9-7-16(8-10(9)3-1)13-15-11-6-14-5-4-12(11)17-13/h4-6,9-10H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMPHPCWMPCEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC4=C(S3)C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.